molecular formula C20H27NO3S B6799925 (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone

(1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B6799925
M. Wt: 361.5 g/mol
InChI Key: LKWXRXCSBPYGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound with a unique structure that includes a spirocyclic system and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfone group. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The process optimization focuses on maximizing yield while minimizing by-products and waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The spirocyclic structure may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone: shares similarities with other spirocyclic sulfones and azaspiro compounds.

    Spiro[3.5]nonane derivatives: These compounds have similar spirocyclic cores but may differ in functional groups.

    Phenylsulfone derivatives: Compounds with phenyl and sulfone groups but lacking the spirocyclic structure.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic system with a sulfone group, which imparts distinct chemical and biological properties. This structural combination is relatively rare and offers potential advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

(1,1-dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c22-19(17-11-5-8-14-25(17,23)24)21-15-20(12-6-2-7-13-20)18(21)16-9-3-1-4-10-16/h1,3-4,9-10,17-18H,2,5-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWXRXCSBPYGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(C2C3=CC=CC=C3)C(=O)C4CCCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.